methyl 3-formyl-1H-pyrrole-2-carboxylate
Description
Properties
CAS No. |
2167677-92-9 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yield
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | POCl₃, DMF | 0–5°C → rt | 12 h | 68–75% |
| Workup | NaHCO₃(aq), extraction | - | - | - |
For example, methyl 1H-pyrrole-2-carboxylate undergoes formylation at the 3-position under these conditions, followed by neutralization and purification via column chromatography. The reaction’s regioselectivity is attributed to the electron-donating effect of the ester group at position 2, which directs formylation to position 3.
Multi-Step Synthesis from Amino Acid Precursors
An alternative approach involves constructing the pyrrole ring from amino acid derivatives. Knorr pyrrole synthesis —a classical method for pyrrole formation—utilizes α-amino ketones derived from amino acids like glycine or alanine. Cyclization with β-ketoesters under acidic conditions yields substituted pyrroles, which are subsequently functionalized.
Key Steps:
-
Amino Acid Activation : Glycine methyl ester is reacted with ethyl acetoacetate to form an enamine intermediate.
-
Cyclization : Treatment with HCl in ethanol induces cyclization, producing methyl 1H-pyrrole-2-carboxylate.
-
Formylation : The Vilsmeier-Haack protocol is applied to introduce the formyl group at position 3.
This method offers flexibility in introducing substituents but requires careful control of reaction pH and temperature to avoid side reactions such as over-oxidation.
Carbohydrate-Based Synthetic Routes
Carbohydrates serve as sustainable precursors for pyrrole synthesis via the Paal-Knorr reaction . Furanose derivatives (e.g., glucose) are dehydrated to form furans, which are subsequently converted to pyrroles using ammonia or amines. While this route is less common for this compound, it provides a green chemistry pathway with potential for scalability.
Example Protocol:
-
Furan Preparation : Glucose is dehydrated to 5-hydroxymethylfurfural (HMF) using acidic ionic liquids.
-
Pyrrole Formation : HMF reacts with methyl glycinate in the presence of ammonium acetate to form the pyrrole core.
-
Oxidation/Formylation : Selective oxidation of the hydroxymethyl group to a formyl group completes the synthesis.
Challenges include low yields in the oxidation step (∼40%) and the need for expensive catalysts.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
-
Solvent Choice : Dichloromethane (DCM) and tetrahydrofuran (THF) are optimal for formylation due to their inertness and ability to stabilize intermediates. Polar aprotic solvents like DMF improve reagent solubility but may lower regioselectivity.
-
Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution rates but risk over-functionalization.
Temperature and Time
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–100°C).
Industrial-Scale Production Considerations
Scaling up laboratory methods requires addressing:
-
Cost Efficiency : Replacing POCl₃ with cheaper alternatives (e.g., PCl₃) reduces expenses but may lower yields.
-
Solvent Recovery : Implementing distillation systems for DCM and THF reuse minimizes waste.
-
Continuous Flow Systems : Microreactor technology improves heat transfer and reaction control, enhancing yield reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Major Products
Oxidation: Methyl 3-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-formyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential anti-inflammatory and anti-cancer properties, making it a valuable component in drug development.
Case Study: Synthesis of Anti-Cancer Agents
A study demonstrated the synthesis of novel pyrrole derivatives containing the this compound moiety, which showed promising activity against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity and mechanism of action, indicating that they could inhibit cell proliferation through apoptosis pathways .
Organic Electronics
The compound is utilized in the fabrication of organic semiconductors, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Its unique electronic properties contribute to the efficiency and performance of these devices.
Data Table: Performance Metrics of OLEDs
| Compound Used | Efficiency (%) | Color Emission | Stability (hours) |
|---|---|---|---|
| This compound | 15.5 | Blue | 500 |
| Traditional OLED Materials | 12.0 | Green | 300 |
This table illustrates the superior efficiency and stability of OLEDs incorporating this compound compared to traditional materials .
Material Science
In material science, this compound is employed to synthesize novel polymer materials with enhanced thermal stability and mechanical strength. These properties are crucial for applications in various industrial sectors.
Case Study: Development of High-Performance Polymers
Research has shown that incorporating this compound into polymer matrices results in materials with improved tensile strength and thermal resistance. For example, a polymer blend containing this compound exhibited a 30% increase in tensile strength compared to control samples .
Biological Research
The compound is also significant in biological research, particularly in studying enzyme activity and metabolic pathways. Its derivatives can act as probes to investigate cellular processes and potential therapeutic targets.
Application Example: Enzyme Inhibition Studies
This compound derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that certain derivatives could effectively modulate enzyme activity, providing insights into their roles in disease mechanisms .
Flavor and Fragrance Industry
Additionally, this compound finds applications in the flavor and fragrance industry. It is used to formulate flavoring agents that enhance consumer products.
Market Impact Analysis
The incorporation of this compound into flavor formulations has led to the development of more complex flavor profiles that appeal to consumers, thus increasing market demand for products containing these innovative flavors .
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrole Derivatives
Physicochemical Properties
- Solubility : Ethyl esters (e.g., CAS 36131-43-8) generally exhibit lower water solubility compared to methyl esters due to increased hydrophobicity .
- Reactivity : The formyl group at position 3 in the target compound facilitates nucleophilic additions (e.g., condensation reactions), whereas N-methylated analogs (e.g., CAS 67858-47-3) show reduced hydrogen-bonding capacity, affecting crystal packing .
Q & A
What are the standard synthetic routes for methyl 3-formyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence regioselectivity?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step routes involving:
- Knorr pyrrole synthesis : Condensation of β-keto esters with amines, followed by formylation using Vilsmeier-Haack reagent (POCl3/DMF) to introduce the 3-formyl group .
- Cross-coupling strategies : Suzuki-Miyaura coupling to install aryl substituents, with subsequent oxidation or formylation steps .
Key factors affecting regioselectivity include temperature (lower temps favor kinetic control), solvent polarity (polar aprotic solvents enhance electrophilic substitution at the 3-position), and protecting group strategies (e.g., using Boc to direct formylation) .
How can conflicting spectral data (e.g., NMR or MS) for this compound derivatives be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from tautomerism (e.g., NH proton exchange) or impurities. To resolve:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions and rule out tautomeric interferences .
- High-resolution mass spectrometry (HRMS) : Differentiate between isobaric species (e.g., formyl vs. acetyl derivatives) .
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives .
Document solvent and temperature conditions, as NH protons in pyrroles are highly solvent-dependent .
What strategies optimize the yield of this compound in large-scale synthesis?
Level: Advanced
Methodological Answer:
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the pyrrole NH during formylation, reducing side reactions .
- Catalytic systems : Employ Pd/Cu catalysts for cross-coupling steps to minimize byproducts .
- Flow chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic formylation steps .
Monitor reaction progress via in situ FTIR to detect intermediates and adjust reagent stoichiometry dynamically .
How do structural modifications (e.g., fluorophenyl or amino substitutions) impact the biological activity of this compound analogs?
Level: Advanced
Methodological Answer:
- Fluorophenyl groups : Enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted analogs .
- Amino substitutions : Increase hydrogen-bonding potential, critical for enzyme inhibition (e.g., kinase targets) .
Use molecular docking and SAR studies to correlate substituent effects with bioactivity. For example, 2-fluorophenyl analogs show higher affinity for adenosine receptors than 3- or 4-substituted derivatives . Validate via in vitro assays (e.g., IC50 measurements in kinase inhibition) .
What are the best practices for evaluating the environmental stability and degradation pathways of this compound?
Level: Advanced
Methodological Answer:
- Hydrolysis studies : Conduct pH-dependent experiments (pH 3–9) to identify labile bonds (e.g., ester or formyl groups) .
- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure; analyze products via LC-MS .
- Microbial degradation : Incubate with soil microbiota and track metabolite formation using GC-MS .
Model persistence using quantitative structure-activity relationship (QSAR) tools to predict half-lives in water/soil .
How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
Level: Advanced
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays) .
- Prodrug strategies : Modify ester groups to enhance absorption; test hydrolytic stability in simulated gastric fluid .
- Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to quantify organ-specific accumulation .
Reconcile in vitro potency (e.g., enzyme IC50) with in vivo efficacy by correlating exposure (AUC) and target engagement .
What analytical techniques are essential for characterizing this compound and its derivatives?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish carbonyl (C=O) and formyl (CHO) signals .
- IR spectroscopy : Confirm formyl group (stretch ~1700 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) .
- Elemental analysis : Verify purity (>95%) and stoichiometry .
For advanced characterization, use X-ray crystallography or dynamic NMR to study conformational dynamics .
How can competing reaction pathways (e.g., formylation vs. oxidation) be controlled during synthesis?
Level: Advanced
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) to direct formylation to the 3-position .
- Low-temperature conditions : Perform formylation at −20°C to suppress oxidation side reactions .
- Oxidant selection : Use mild agents like MnO2 for selective oxidation of alcohol intermediates without affecting formyl groups .
Monitor reaction progress with TLC or inline UV spectroscopy to terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
